Argemonine

Catalog No.
S573163
CAS No.
6901-16-2
M.F
C21H25NO4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Argemonine

CAS Number

6901-16-2

Product Name

Argemonine

IUPAC Name

4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3

InChI Key

QEOWCPFWLCIQSL-UHFFFAOYSA-N

SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC

Synonyms

argemonine, argemonine hemihydrate

Canonical SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC

Biofuel Production

Field: Environmental Engineering and Biofuel Production

Application Summary: Argemonine, found in Argemone species, has been discussed as a potential source for biofuel production . The seeds of these species contain a large amount of oil (30 to 40%), making them an attractive candidate for biofuel production .

Methods of Application: The Argemone species grow in poor soils with low water and nutrient requirements, making them an economical and environmentally friendly option . The oil from the seeds is extracted and processed to produce biofuels such as biodiesel .

Results or Outcomes: The Argemone species have shown great potential for high-value pharmaceutical products and energy production purposes .

Traditional Medicine

Field: Traditional Medicine

Application Summary: Argemonine, found in Argemone species, has been used in traditional medicine due to its biological activities . It has been prescribed in Ayurvedic, Unani, Siddha, and Homeopathic practices .

Methods of Application: The specific methods of application can vary, but typically involve preparing extracts from the plant for use in various treatments .

Results or Outcomes: The Argemone species have been used to treat various ailments, demonstrating the medicinal potential of Argemonine .

Pharmaceutical Industry

Field: Pharmaceutical Industry

Application Summary: Argemonine, found in Argemone species, can provide high-value by-products for the pharmaceutical industry .

Methods of Application: The specific methods of application can vary, but typically involve extracting the compound and using it in the formulation of various pharmaceutical products .

Results or Outcomes: The Argemone species have shown great potential for high-value pharmaceutical products .

Cancer Treatment

Field: Cancer Research

Application Summary: Argemonine has shown anti-proliferative activity in vitro, indicating its potential use in cancer treatment .

Methods of Application: In vitro studies have been conducted to evaluate the anti-proliferative activity of Argemonine on different cancerous cell

Agriculture

Field: Agriculture

Application Summary: Argemonine, found in Argemone species, has been discussed as a potential source for agricultural applications . The Argemone species grow in poor soils with low water and nutrient requirements, making them an economical and environmentally friendly option .

Methods of Application: The Argemone species reproduce sexually through cross-pollination, and their seeds are dispersed by surface water, agricultural machinery, or animals .

Food Industry

Field: Food Industry

Results or Outcomes: Microorganisms contribute to the production, spoilage, and preservation of various food products .

Argemonine is a naturally occurring alkaloid primarily found in the seeds and latex of Argemone mexicana, commonly known as the Mexican poppy. This compound is classified under the isoquinoline alkaloids and is noted for its unique chemical structure, which includes a complex arrangement of carbon, nitrogen, and oxygen atoms. The molecular formula for Argemonine is C21H25NO4C_{21}H_{25}NO_4 . It is characterized by a bicyclic structure that contributes to its biological activity and potential medicinal properties.

Typical of alkaloids. Key reactions include:

  • Benzoylation: Argemonine can undergo benzoylation, a reaction where a benzoyl group is introduced, modifying its structure and potentially altering its biological activity .
  • Oxidation: Studies indicate that Argemonine can be oxidized, affecting its hydroxyl groups and leading to derivatives with different properties .
  • Formation of Salts: Argemonine can form salts with acids, which may enhance its solubility and bioavailability for pharmacological applications .

The synthesis of Argemonine has been achieved through several methods:

  • Total Synthesis: A total synthesis approach has been documented, which involves multiple steps to construct the complex molecular framework of Argemonine from simpler precursors .
  • Isolation from Natural Sources: Argemonine can be isolated from Argemone mexicana through extraction techniques that involve solvent extraction and purification processes .
  • Semi-Synthetic Modifications: Some methods involve modifying naturally occurring precursors to yield Argemonine through chemical transformations .

Argemonine has potential applications in various fields:

  • Pharmaceuticals: Due to its cytotoxic properties, Argemonine is being explored as a potential chemotherapeutic agent against certain cancers.
  • Traditional Medicine: In some cultures, extracts containing Argemonine have been used traditionally for their analgesic and anti-inflammatory properties .
  • Biodiesel Production: The oil extracted from Argemone mexicana seeds, which contains Argemonine, has shown promise in biodiesel production processes .

Interaction studies involving Argemonine focus on its biochemical pathways and interactions with cellular targets. Research indicates that it may interact with specific receptors or enzymes involved in cancer proliferation and inflammation. These studies are crucial for understanding how Argemonine can be effectively utilized in therapeutic contexts while minimizing toxicity.

Similar Compounds

Several compounds share structural or functional similarities with Argemonine. Here are some notable examples:

Compound NameStructure TypeUnique Features
SanguinarineIsoquinoline AlkaloidKnown for its potent antimicrobial properties.
DihydrosanguinarineIsoquinoline AlkaloidA reduced form of sanguinarine with similar effects.
ProtopineIsoquinoline AlkaloidExhibits mild sedative effects; less cytotoxicity.
BerberineIsoquinoline AlkaloidRecognized for its antibacterial and anti-inflammatory properties.
JatrorrhizineIsoquinoline AlkaloidNoted for neuroprotective effects in some studies.

Argemonine stands out among these compounds due to its unique structural features and specific biological activities, particularly its cytotoxic effects against cancer cells, which are not as pronounced in some of the other listed compounds.

XLogP3

3.3

Other CAS

6901-16-2
16584-62-6
5531-95-3

Wikipedia

2,3,8,9-tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene
(-)-argemonine

Dates

Modify: 2024-04-14

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